Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
CAS No.: 1365545-42-1
Cat. No.: VC0195105
Molecular Formula: C27H31ClF6N2O2
Molecular Weight: 565.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365545-42-1 |
|---|---|
| Molecular Formula | C27H31ClF6N2O2 |
| Molecular Weight | 565.0 g/mol |
| IUPAC Name | (1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |
| Standard InChI Key | MKZGQDFQXQLWNU-PHHREDDHSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |
| SMILES | CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
Introduction
Chemical Identity and Structure
Dutasteride Impurity F possesses a complex chemical structure that shares similarities with dutasteride but includes specific modifications that distinguish it as an impurity. The following table provides the detailed chemical identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1365545-42-1 |
| Molecular Formula | C27H31ClF6N2O2 |
| Molecular Weight | 564.99-565.0 g/mol |
| Appearance | Off-white solid |
The IUPAC nomenclature for this compound varies slightly between sources, reflecting the complexity of its chemical structure:
-
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2,5-bis(trifluoromethyl)phenyl)-4-chloro-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
-
(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
-
N-[2,5-Bis(trifluoromethyl)phenyl]-1a-chloro-3-oxo-4-aza-5a-androstane-17β-carboxamide
The compound is also identified through several synonyms in the scientific literature and commercial catalogues:
Physical and Chemical Properties
Understanding the physical and chemical properties of Dutasteride Impurity F is essential for its identification, isolation, and analysis in pharmaceutical quality control processes. The available data on its properties includes:
The compound's molecular structure contains several functional groups including amide, chlorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity profile. The presence of the chlorine atom represents the primary structural difference from the parent compound dutasteride.
Detection and Analysis Methods
For pharmaceutical quality control purposes, accurate detection and quantification of Dutasteride Impurity F are essential. Several analytical techniques are employed for this purpose:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is one of the primary techniques used for the detection and quantification of Dutasteride Impurity F in pharmaceutical formulations. This technique allows for the separation and quantification of the impurity from the active pharmaceutical ingredient (API) and other potential impurities.
Spectroscopic Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation capabilities and structural information, making it a powerful tool for identifying and characterizing Dutasteride Impurity F. The mass spectral data can confirm the identity of the impurity based on its molecular weight and fragmentation pattern.
Reference Standards
Importance in Pharmaceutical Quality Control
Dutasteride Impurity F plays a significant role in the quality control of dutasteride pharmaceutical products for several reasons:
Regulatory Compliance
Monitoring and controlling impurities like Dutasteride Impurity F is a regulatory requirement enforced by authorities such as the FDA and EMA. The International Conference on Harmonization (ICH) provides guidelines on acceptable levels of impurities in pharmaceutical products .
Quality Assurance
The presence of impurities above certain thresholds can affect the safety, efficacy, and stability of pharmaceutical products. Therefore, monitoring Dutasteride Impurity F levels is crucial for ensuring the quality of dutasteride formulations.
Method Validation
Applications in Research and Development
Beyond its role in quality control, Dutasteride Impurity F has several applications in pharmaceutical research and development:
Process Development
Understanding the formation pathways of Dutasteride Impurity F during dutasteride synthesis can help in optimizing manufacturing processes to minimize impurity formation.
Structure-Activity Relationship Studies
Studying the structural and functional differences between dutasteride and its impurities, including Dutasteride Impurity F, can provide insights into structure-activity relationships and potentially lead to the development of improved pharmaceutical agents.
Analytical Method Development
Dutasteride Impurity F is used in the development and validation of analytical methods for the quality control of dutasteride . These methods are essential for ensuring the reliability and accuracy of quality control processes.
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